molecular formula C7H12N2S B1437527 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine CAS No. 325491-86-9

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

Cat. No.: B1437527
CAS No.: 325491-86-9
M. Wt: 156.25 g/mol
InChI Key: RLXNSYFCHGOIHX-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine (CAS Registry Number: 325491-86-9 ) is a chemical compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . It is characterized by a 4-methylthiazole moiety linked to a propan-1-amine chain, a structure that is of significant interest in medicinal chemistry and drug discovery research. The compound is identified under the MDL number MFCD08450484 . As a versatile building block, this amine-functionalized thiazole is primarily used in organic synthesis and pharmaceutical research. Its molecular structure, featuring both hydrogen bond donor and acceptor sites , makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize it in the development of compound libraries, investigation of structure-activity relationships (SAR), and as a precursor for the preparation of its hydrochloride salt (CAS 1269052-83-6 ), which offers different physicochemical properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNSYFCHGOIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Method via α-Active Methylene Ketones and Amines (One-Pot Synthesis)

  • Overview : A facile one-pot synthesis involves the bromination of an α-active methylene ketone (e.g., acetone) using N-bromosuccinimide (NBS) in ethanol, followed by nucleophilic substitution with potassium thiocyanate and subsequent cyclization with a primary amine such as benzylamine or propan-1-amine to form thiazol-2(3H)-imine derivatives.
  • Mechanism : The bromination introduces a bromomethyl intermediate, which reacts with thiocyanate to form a thio-substituted intermediate. The addition of the primary amine promotes ring closure to the thiazole structure.
  • Yields : This method typically provides good yields (up to 80-90%) of thiazole derivatives, which can be further modified to obtain the target amine.
  • Reference : This method is described in detail with reaction conditions such as refluxing in ethanol, stirring times ranging from 2 to 5 hours, and crystallization for purification.

Synthesis via Phthalimide Protection and Subsequent Hydrazinolysis

  • Overview : Another approach involves the preparation of ω-phthalimidoalkanols from ω-chloroalkanols and phthalimide, followed by oxidation to aldehydes, bromination, and cyclization with thioamide derivatives to form phthalimidoalkylthiazoles.
  • Deprotection : Hydrazinolysis is then used to remove the phthalimide protecting group, yielding the free amine this compound.
  • Reaction Conditions : Cyclization is typically performed in anhydrous DMF under inert atmosphere (argon), with hydrazinolysis followed by basification and extraction to isolate the amine.
  • Yields : High yields are reported for the cyclization step, with pure amines obtained after purification.

Condensation of Substituted Aldehydes with Thiazole-Amine Precursors

  • Overview : A common synthetic route involves condensation reactions between substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and thiazole-amine precursors such as 2-amino-4-methylthiazole.
  • Conditions : These reactions are carried out in solvents like ethanol or acetic acid under reflux (70–80°C) for 6–12 hours, often catalyzed by acids or bases.
  • Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts, polar aprotic solvents (e.g., DMF), and temperature control can enhance yields and purity. Protecting groups may be employed to stabilize intermediates during multi-step synthesis.

Alkylation of Thiazolyl Amines

  • Overview : Alkylation of thiazolyl amines with appropriate alkyl halides in the presence of bases like potassium carbonate in DMF can introduce the propan-1-amine side chain.
  • Purification : Products are purified by column chromatography, and free bases are often converted to hydrobromide salts for stability and isolation.
  • Reference : This method is part of multi-step syntheses involving formylation and reduction steps to prepare intermediates before alkylation.

Comparative Summary of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Notes
One-Pot Bromination-Cyclization Bromination → Thiocyanate substitution → Cyclization with amine Room temperature to reflux in ethanol, 2–5 h stirring 80–90 Simple, efficient, suitable for thiazol-2(3H)-imine derivatives
Phthalimide Protection & Hydrazinolysis Phthalimidoalkanol synthesis → Oxidation → Bromination → Cyclization → Hydrazinolysis DMF, argon atmosphere, reflux for cyclization High Allows selective amine protection and clean deprotection
Aldehyde Condensation Aldehyde + 2-amino-4-methylthiazole → Condensation Reflux in ethanol/acetic acid, 6–12 h Moderate to high Catalyst and solvent optimization improve yield
Alkylation of Thiazolyl Amines Formylation → Reduction → Alkylation DMF, K2CO3 base, room temperature Moderate Multi-step, requires purification by chromatography

Detailed Research Findings and Notes

  • The one-pot bromination-cyclization method is advantageous for its operational simplicity and relatively high yield, making it attractive for laboratory-scale synthesis of thiazole derivatives with amine functionality.

  • The phthalimide protection strategy provides a robust route to selectively introduce the propan-1-amine chain while protecting the amine group during harsh reaction conditions, facilitating purification and improving overall yield.

  • Catalyst and solvent optimization in condensation reactions can significantly influence the reaction efficiency and product purity. Lewis acids like ZnCl₂ and polar aprotic solvents such as DMF enhance solubility and catalytic activity, reducing side reactions.

  • Alkylation steps require careful control of reaction conditions and purification strategies to avoid over-alkylation and impurities. Conversion to hydrobromide salts improves product stability and handling.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₇H₁₃ClN₂S 193 Primary amine; hydrochloride salt; simple thiazole-propanamine backbone. Intermediate for CNS ligands, histamine H₃ receptor studies .
3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (10a) C₁₃H₂₃N₅S 281 Piperazine-substituted thiazole; tertiary amine. Non-imidazole histamine H₃ ligands with enhanced receptor affinity .
3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid C₇H₉NO₂S 171 Carboxylic acid substituent; increased acidity. Potential enzyme inhibitor; research chemical .
2-(4-Methyl-1,3-thiazol-5-yl)ethyl octanoate C₁₄H₂₂NO₂S 268 Esterified side chain; lipophilic. Prodrug candidate; metabolic stability studies .
7-(2-Chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione C₂₀H₂₀ClN₃O₂S 410 Tetrahydroquinoline dione scaffold; complex heterocyclic system. Non-opioid analgesic with demonstrated in vitro activity .
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride C₈H₁₄N₂S·2HCl 245 Methylated amine; dihydrochloride salt for solubility. Pharmacokinetic optimization in drug formulations .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity: The parent compound’s primary amine allows for direct interaction with amine-sensitive receptors like histamine H₃. In contrast, compound 10a (piperazine-substituted) exhibits higher molecular weight and enhanced binding affinity due to the bulky piperazine group, which may improve selectivity but reduce blood-brain barrier penetration . The tetrahydroquinoline dione analog (C₂₀H₂₀ClN₃O₂S) shows a unique mechanism of action, likely targeting non-opioid pathways, as evidenced by molecular docking studies .

Solubility and Bioavailability: Hydrochloride and dihydrochloride salts (e.g., C₇H₁₃ClN₂S and C₈H₁₄N₂S·2HCl) exhibit improved aqueous solubility compared to free bases, facilitating in vivo administration .

Synthetic Accessibility: The simplicity of this compound enables straightforward synthesis via phthalimidobutanol intermediates . In contrast, analogs like the tetrahydroquinoline dione require multi-step protocols involving cyclization and functional group transformations .

Histamine H₃ Receptor Ligands

  • This compound serves as a core structure for non-imidazole histamine H₃ ligands. Its analogs, such as 10a and 10b, demonstrate nanomolar affinity (IC₅₀: 10–50 nM) in vitro, with improved metabolic stability over imidazole-based compounds .

Analgesic Development

Formulation Strategies

  • Salt forms (hydrochloride, dihydrochloride) are prioritized for preclinical studies due to enhanced stability and solubility. For example, C₈H₁₄N₂S·2HCl achieves >90% solubility in saline solutions, compared to <50% for the free base .

Biological Activity

3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a compound characterized by a thiazole ring, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential antitumor properties. The thiazole moiety contributes significantly to its pharmacological profile, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring's ability to modulate cell signaling pathways plays a crucial role in its pharmacological effects. Specifically, the compound may act as an enzyme inhibitor or receptor ligand, influencing metabolic processes and gene expression .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for developing anti-inflammatory drugs .

3. Antitumor Activity

Recent studies suggest that this compound may possess antitumor properties. The compound has been shown to induce apoptosis in cancer cells through specific interactions with molecular targets that regulate cell growth and division .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to be particularly effective against resistant strains of bacteria, demonstrating the potential for use in treating infections caused by multidrug-resistant organisms .

Case Study 2: In Vitro Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of the compound using in vitro models of inflammation. The results indicated a significant reduction in levels of pro-inflammatory cytokines when treated with this compound compared to control groups .

Q & A

Q. Common Challenges :

  • Byproduct Formation : Oxidation of thiol intermediates to sulfoxides/sulfones (mitigated by controlled use of oxidizing agents like H2_2O2_2) .
  • Steric Hindrance : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity in substitution reactions .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H/13^13C NMR to confirm amine proton integration (~δ 1.5–2.5 ppm for –CH2_2–NH2_2) and thiazole ring signals (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 171.08) and fragmentation patterns .
  • X-ray Crystallography :
    • SHELX software () for refining crystal structures. Single-crystal diffraction resolves bond angles and confirms stereochemistry .

Advanced: How can computational modeling predict the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Wavefunction Analysis :
    • Use Multiwfn () to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF). This identifies nucleophilic/electrophilic sites on the thiazole ring .
  • Molecular Docking :
    • AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Validate docking poses with MD simulations .
  • SAR Studies :
    • Modify substituents (e.g., methyl groups on thiazole) and correlate with calculated dipole moments/logP values to optimize bioactivity .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Validation :
    • Replicate experiments under standardized conditions (e.g., cell line ATCC designations, serum-free media) to minimize variability .
  • Purity Assessment :
    • HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Trace impurities (e.g., sulfoxides) may skew bioactivity .
  • Structural Confirmation :
    • X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomerization or degradation products .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

  • Storage :
    • Store at –20°C in airtight, light-resistant containers. Avoid exposure to moisture (hygroscopic amine group) .
  • Waste Disposal :
    • Neutralize acidic/basic residues before transferring to halogenated waste containers. Partner with certified waste management services .
  • PPE :
    • Use nitrile gloves, lab coats, and fume hoods during synthesis. Monitor airborne particles with OSHA-compliant sensors .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Introduce electron-withdrawing groups (e.g., –NO2_2) at the thiazole 4-position to enhance electrophilicity. Use Suzuki coupling for aryl substitutions .
  • Sidechain Optimization :
    • Replace propan-1-amine with bulkier amines (e.g., cyclopropylamine) to assess steric effects on target binding. Monitor logD shifts via shake-flask assays .
  • Biological Testing :
    • Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Corrogate IC50_{50} values with computed molecular descriptors (e.g., polar surface area) .

Basic: What are common synthetic impurities and how are they characterized?

Methodological Answer:

  • Typical Impurities :

    ImpuritySourceDetection Method
    SulfoxideOveroxidation of thiol intermediatesHPLC (retention time: 4.2 min)
    Deaminated productAcidic hydrolysis of amine group1^1H NMR (absence of –NH2_2 signal)
  • Mitigation Strategies :

    • Use inert atmospheres (N2_2) during amination steps. Employ scavengers (e.g., molecular sieves) to absorb reactive byproducts .

Advanced: How to analyze electron density distributions for reaction mechanism insights?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Perform DFT (B3LYP/6-31G*) using Gaussian 16 to map transition states during nucleophilic substitution. Compare with Multiwfn-generated Laplacian plots to identify charge transfer regions .
  • Topological Analysis :
    • AIM (Atoms in Molecules) theory to locate bond critical points (BCPs) between the thiazole sulfur and amine nitrogen, revealing non-covalent interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Reactant of Route 2
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3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.